Tasumatrol B
Description
Tasumatrol B is a bioactive taxoid isolated from the bark extract of Taxus wallichiana Zucc. (Himalayan yew), a plant traditionally used for pain and inflammation management. Structurally, it belongs to the diterpenoid class, characterized by a complex tetracyclic scaffold with oxygenated functional groups . Pharmacological studies highlight its significant analgesic and anti-inflammatory properties, particularly in acetic acid-induced writhing (visceral pain) and carrageenan-induced paw edema models . However, it lacks efficacy in centrally mediated pain models (e.g., hot-plate test) and lipoxygenase inhibitory assays, suggesting a prostaglandin/cyclooxygenase (COX)-dependent mechanism .
Properties
Molecular Formula |
C26H38O11 |
|---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
[(1R,2S,3S,5S,8R,9R,10R,11S,13R,16S)-2,16-diacetyloxy-5,8,9-trihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-11-yl] acetate |
InChI |
InChI=1S/C26H38O11/c1-11-15(30)9-25(23(5,6)33)18(11)19(31)21(32)24(7)16(35-12(2)27)8-17-26(10-34-17,37-14(4)29)20(24)22(25)36-13(3)28/h15-17,19-22,30-33H,8-10H2,1-7H3/t15-,16-,17+,19+,20-,21-,22-,24+,25-,26-/m0/s1 |
InChI Key |
NJSJVQUVJQXFJV-RUAUDDMISA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)O)O |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)O)O |
Synonyms |
tasumatrol B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tasumatrol B shares structural homology with other taxoids from Taxus species, particularly in its tetracyclic core and esterified side chains. Key comparisons include:
Key Findings :
- This compound exhibits superior analgesic potency compared to 10-DAD and 4-DAB, likely due to its acetylated C-10 position enhancing COX-2 inhibition .
- Taxusabietane A, though structurally distinct (abietane-type), shows stronger lipoxygenase inhibition , indicating divergent anti-inflammatory pathways .
Comparison with Functionally Similar Compounds
Functionally similar compounds target pain and inflammation but differ in mechanisms and efficacy:
Key Findings :
Q & A
Q. What standardized analytical methods are recommended for identifying and characterizing Tasumatrol B in natural extracts?
To ensure reproducibility, combine chromatographic separation (e.g., HPLC or GC-MS) with spectroscopic validation (NMR, IR). For example:
- HPLC parameters : Use a C18 column, gradient elution (water/acetonitrile), and UV detection at λ = 220–280 nm to isolate this compound .
- NMR validation : Compare ¹H and ¹³C NMR spectra with published reference data to confirm structural identity. Include a table summarizing key spectral peaks (e.g., δ 5.2 ppm for olefinic protons) .
Q. How should researchers design preliminary bioactivity assays to evaluate this compound’s pharmacological potential?
Adopt a tiered approach:
In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
Enzyme inhibition : Screen against target enzymes (e.g., cyclooxygenase-2) using fluorometric or colorimetric kits.
Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only negative controls. Ensure triplicate replicates to assess variability .
Q. What are the best practices for synthesizing this compound derivatives to study structure-activity relationships (SAR)?
- Scaffold modification : Use semi-synthetic approaches (e.g., acetylation, oxidation) to alter functional groups while preserving the core structure.
- Purity validation : Confirm derivative purity (>95%) via HPLC and mass spectrometry. Tabulate yields, retention times, and spectral data for cross-comparison .
Advanced Research Questions
Q. How can contradictory results in this compound’s mechanism of action be systematically resolved?
- Triangulate methods : Combine transcriptomic profiling (RNA-seq), proteomics (LC-MS/MS), and molecular docking to identify overlapping pathways.
- Dose-response validation : Replicate experiments across multiple cell lines or in vivo models to rule out context-dependent effects. For example, if apoptosis is observed in one model but not another, assess caspase activation and mitochondrial membrane potential in both .
- Data reconciliation : Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability and identify outliers .
Q. What experimental strategies optimize this compound’s bioavailability in preclinical models?
- Formulation testing : Compare pharmacokinetic profiles of liposomal, nanoemulsion, and cyclodextrin-complexed formulations. Measure Cₘₐₓ, Tₘₐₓ, and AUC in rodent plasma via LC-MS.
- Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption potential. Tabulate apparent permeability (Papp) values for each formulation .
Q. How should researchers integrate multi-omics data to elucidate this compound’s polypharmacology?
- Network pharmacology : Map transcriptomic and metabolomic datasets onto protein-protein interaction networks (e.g., STRING) to identify hub targets.
- Pathway enrichment : Use tools like DAVID or Metascape to highlight overrepresented pathways (e.g., NF-κB signaling). Validate findings with siRNA knockdown or CRISPR-Cas9 models .
Methodological Guidelines
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?
Q. How can researchers ensure ethical and reproducible data reporting for this compound studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
